

Application Notes and Protocols for Studying Cancer Cell Invasion with LY-290181

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Compound of Interest

Compound Name: LY 189332

Cat. No.: B1675594

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Note: Initial searches for "LY189332" did not yield specific information related to cancer cell invasion. The following data and protocols are based on the compound LY-290181, which has demonstrated significant anti-migratory and anti-invasive properties in cancer cell lines.

Introduction

LY-290181 is a naphthopyran compound initially identified as a potent inhibitor of cell proliferation.^{[1][2]} Subsequent research has revealed its efficacy in inhibiting cancer cell migration and invasion, making it a valuable tool for studying the mechanisms of metastasis.^{[3][4][5][6]} These application notes provide a comprehensive overview of LY-290181, its mechanism of action, and detailed protocols for its use in cancer cell invasion assays.

Mechanism of Action

LY-290181 exerts its anti-invasive effects primarily by targeting the Twist1 protein, a key transcription factor involved in the epithelial-mesenchymal transition (EMT), a critical process for cancer cell invasion and metastasis.^{[3][4][6]} The compound does not alter the mRNA levels of Twist1, but rather leads to its post-translational down-regulation through proteolytic degradation.^[6]

The upstream regulation of Twist1 by LY-290181 involves the inhibition of the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) signaling pathways.^{[3][4][6]} By suppressing the phosphorylation of ERK and JNK, LY-290181 disrupts the signaling cascade that stabilizes the Twist1 protein.^{[4][6]} This leads to a decrease in Twist1 levels, which

in turn upregulates epithelial markers like E-cadherin and downregulates mesenchymal markers such as N-cadherin.[4][6] At higher concentrations (≥ 100 nM), LY-290181 can also disrupt microtubule function by directly binding to tubulin, leading to mitotic arrest.[2]

Data Presentation

The following tables summarize the quantitative data on the effects of LY-290181 in various breast cancer cell lines.

Table 1: Cytotoxicity of LY-290181

Cell Line	Concentration	Incubation Time	Result
MDA-MB-231	100 nM	48 hours	$\geq 80\%$ cell viability
MCF7	100 nM	48 hours	$\geq 80\%$ cell viability
SK-BR-3	100 nM	48 hours	$\geq 80\%$ cell viability
MCF10A (Normal)	100 nM	48 hours	$\geq 80\%$ cell viability

Data sourced from Park et al., 2023.[4][6]

Table 2: Efficacy of LY-290181 in Migration and Invasion Assays

Assay	Cell Line	Concentration	Incubation Time	Observed Effect
Wound-Healing	MDA-MB-231, MCF7	50 nM, 100 nM	48 hours	Dose-dependent reduction in wound recovery
Transwell Migration	MDA-MB-231, MCF7	50 nM, 100 nM	Not Specified	Dose-dependent reduction in cell migration
Multicellular Spheroid Invasion	MDA-MB-231	50 nM, 100 nM	Not Specified	Significant inhibition of spheroid invasion

Data sourced from Park et al., 2023.[\[3\]](#)[\[4\]](#)[\[6\]](#)

Experimental Protocols

Cell Culture

- Cell Lines: MDA-MB-231, MCF7, SK-BR-3 (breast cancer), and MCF10A (normal breast epithelial) cell lines can be used.[\[7\]](#)
- Media:
 - MDA-MB-231: Roswell Park Memorial Institute 1640 (RPMI 1640) medium.[\[7\]](#)
 - MCF7, SK-BR-3, MCF10A: Dulbecco's modified Eagle's medium (DMEM).[\[7\]](#)
- Supplements: All media should be supplemented with 10% fetal bovine serum (FBS), 50 U/ml penicillin, and 50 µg/ml streptomycin.[\[7\]](#)
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. Sub-culture every 48 hours.[\[7\]](#)

Wound-Healing Assay

- Seed cells in a 6-well plate and grow to confluence.
- Create a "wound" by scratching the cell monolayer with a sterile p200 pipette tip.
- Wash with PBS to remove detached cells.
- Replace with fresh media containing LY-290181 at desired concentrations (e.g., 50 nM, 100 nM) or DMSO as a vehicle control.
- Capture images of the wound at 0 hours and 48 hours.
- Measure the wound area at each time point to quantify cell migration.

Transwell Migration/Invasion Assay

- Seed cells (e.g., 2×10^4 cells) in the upper chamber of a Transwell insert (8 μm pore size) in serum-free media.
- For invasion assays, coat the upper chamber with Matrigel.
- Add media supplemented with 10% FBS as a chemoattractant to the lower chamber.
- Add LY-290181 at desired concentrations to both the upper and lower chambers.
- Incubate for the appropriate time (e.g., 8 hours for migration, 18 hours for invasion).[\[7\]](#)
- Remove non-migrated cells from the top of the insert with a cotton swab.
- Fix and stain the cells that have migrated to the bottom of the insert.
- Count the number of migrated/invaded cells under a microscope.

Multicellular Tumor Spheroid (MTS) Invasion Assay

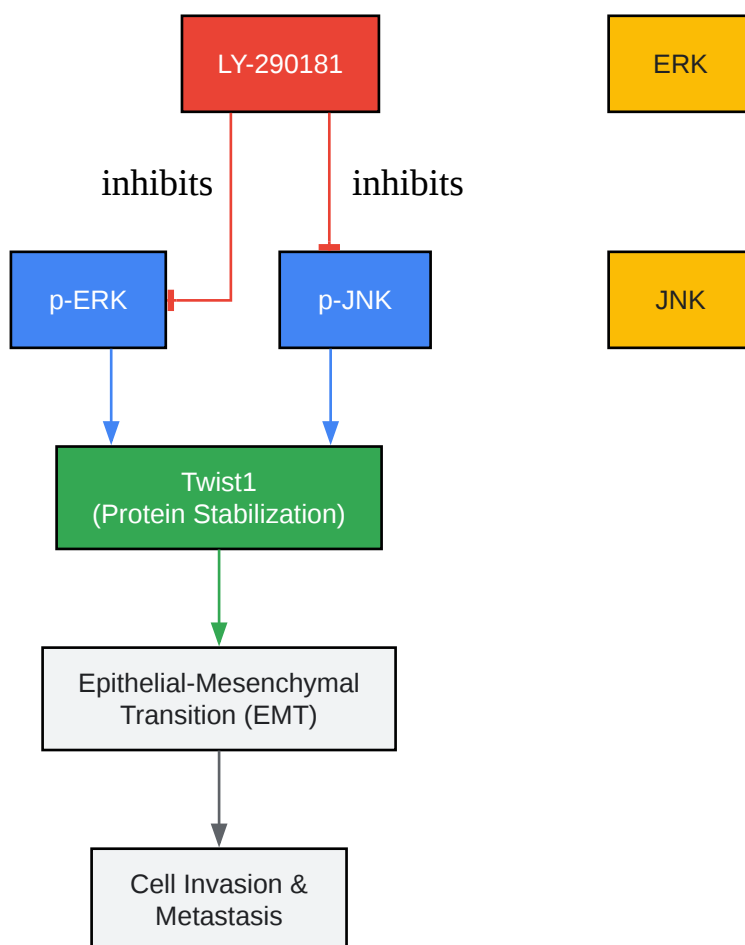
- Seed MDA-MB-231 cells (2×10^3 cells/well) in a round-bottom low-attachment 96-well plate.[\[7\]](#)
- Incubate for 3 days to allow spheroid formation.[\[7\]](#)
- Carefully remove the growth media and add Matrigel (3 mg/ml) dissolved in media with 1% FBS.[\[7\]](#)
- Centrifuge the plate at 1300 rpm for 3 minutes at 4°C and incubate at 37°C.[\[7\]](#)
- The next day, treat the spheroids with LY-290181 in media supplemented with 10% FBS.[\[7\]](#)
- Monitor and image the spheroids over time to assess the extent of cell invasion from the spheroid into the Matrigel.

Immunoblotting

- Treat cells with LY-290181 at various concentrations for 48 hours.
- Lyse the cells in a suitable lysis buffer.[\[7\]](#)

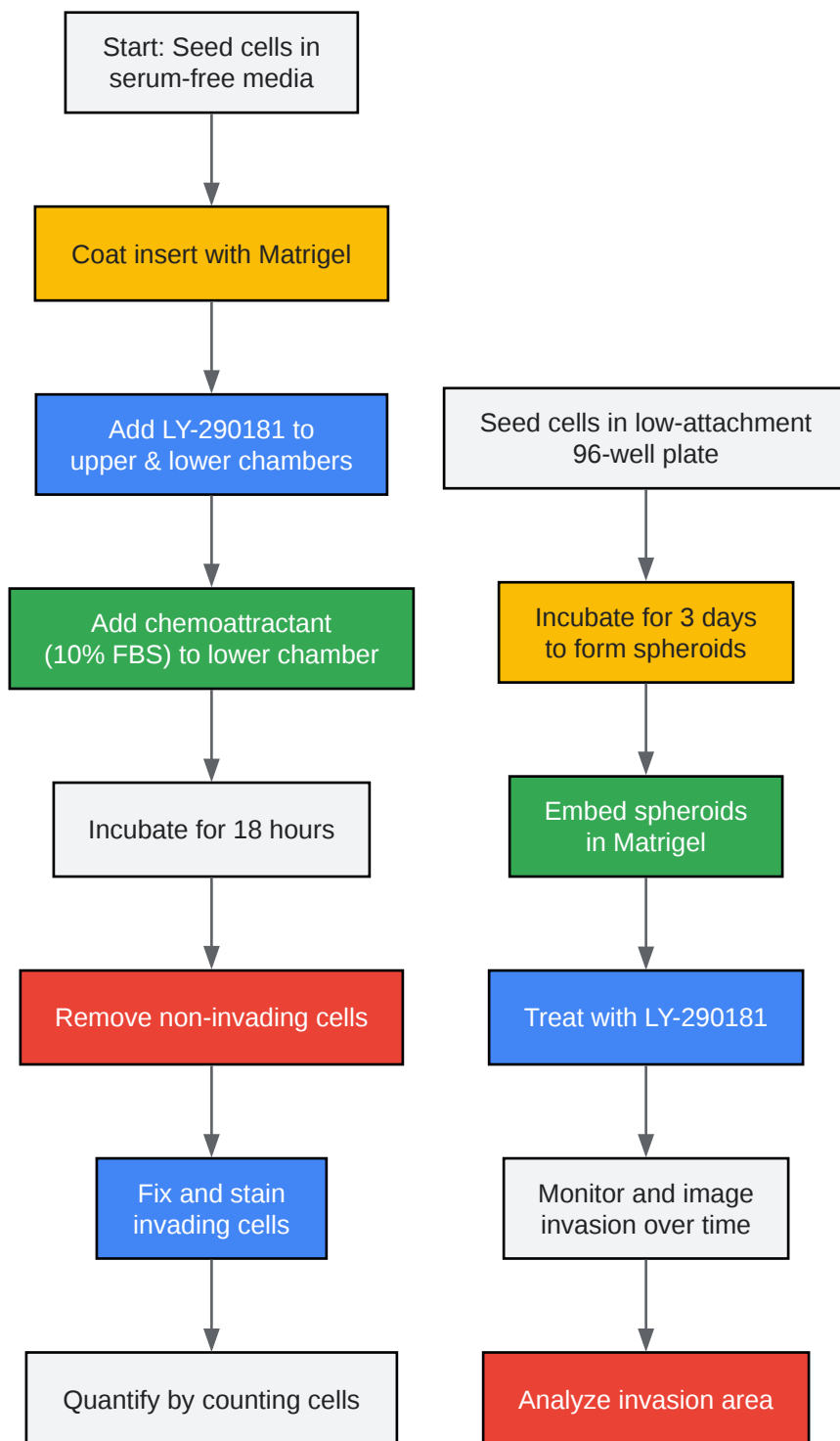
- Determine protein concentration using a Bradford assay.[7]
- Separate 10-40 µg of protein on an SDS-PAGE gel and transfer to a nitrocellulose membrane.[7]
- Block the membrane with 5% skim milk for 1 hour.[7]
- Incubate with primary antibodies against Twist1, p-ERK, ERK, p-JNK, JNK, E-cadherin, N-cadherin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[7]
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
- Visualize bands using an ECL substrate and an imaging system.[7]

Visualizations



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Caption: Signaling pathway of LY-290181 in inhibiting cancer cell invasion.



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